1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXODTDKYDNWQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution and Hydrolysis to Form Difluoroacetyl Intermediates
A key step involves the reaction of 2,2-difluoroacetyl halides with α,β-unsaturated esters in the presence of acid-binding agents such as triethylamine or N,N-diisopropylethylamine. This reaction is conducted at low temperatures to control reactivity and selectivity. Subsequent alkaline hydrolysis converts the intermediate esters into α-difluoroacetyl carboxylic acids, which serve as precursors for pyrazole ring formation.
Condensation and Cyclization with Methylhydrazine
The α-difluoroacetyl intermediate is then subjected to condensation with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide. This step is performed at low temperatures to minimize side reactions and is followed by a controlled temperature increase under reduced pressure to promote cyclization, forming the pyrazole ring system.
The crude pyrazole carboxylic acid product is obtained after acidification, typically by adding hydrochloric acid to adjust the pH to 1-2, inducing precipitation of the target compound.
Purification by Recrystallization
To achieve high purity, the crude product undergoes recrystallization from aqueous alcohol mixtures (e.g., 35-65% methanol, ethanol, or isopropanol in water). This step effectively reduces isomeric impurities, such as positional isomers of the difluoromethyl-substituted pyrazole, improving the chemical purity to over 99%.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| Substitution/Hydrolysis | 2,2-difluoroacetyl halide, α,β-unsaturated ester, triethylamine or N,N-diisopropylethylamine, alkali | Low temperature (e.g., -30 °C to 0 °C) | Not specified | Intermediate stage | Formation of α-difluoroacetyl carboxylic acid intermediate |
| Condensation/Cyclization | Methylhydrazine aqueous solution, catalyst (NaI or KI) | -30 °C to -20 °C, then temperature rise under reduced pressure | Crude product yield ~75-80% | Crude purity ~95% (isomer ratio 95:5) | Acidification with 2M HCl to pH 1-2 to precipitate product |
| Recrystallization | 35-65% aqueous alcohol (methanol, ethanol, or isopropanol) | Reflux 1-2 hours, cool to 0-15 °C | Final yield ~75-80% | >99% purity | Removes isomeric impurities, improves chemical purity |
Research Findings and Improvements
- The use of potassium iodide or sodium iodide as catalysts significantly enhances the cyclization efficiency and selectivity toward the desired pyrazole isomer.
- Controlling the temperature during the addition of methylhydrazine and subsequent cyclization reduces the formation of positional isomers.
- Recrystallization solvent composition and conditions are critical for maximizing purity and yield. A mixture of alcohol and water in the 35-65% range is optimal.
- The process improvements lead to a product with chemical purity exceeding 99.5% and yields around 75-80%, which is a significant enhancement over earlier methods with lower purity and yield.
- The described method reduces the isomer ratio from previously reported 89:10 to approximately 95:5 or better, indicating a cleaner reaction profile and easier purification.
Summary Table of Key Process Parameters
| Parameter | Optimal Range/Value | Impact on Process |
|---|---|---|
| Acid-binding agent | Triethylamine or N,N-diisopropylethylamine | Facilitates substitution reaction, controls pH |
| Catalyst | Potassium iodide or sodium iodide | Enhances cyclization efficiency and selectivity |
| Reaction temperature (condensation) | -30 °C to -20 °C | Minimizes side reactions and isomer formation |
| pH during acidification | 1-2 | Precipitates target compound |
| Recrystallization solvent | 35-65% aqueous methanol, ethanol, or isopropanol | Improves purity and yield |
| Yield | 75-80% | High efficiency for industrial scale |
| Purity (HPLC) | >99.5% | Suitable for pharmaceutical/agrochemical applications |
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced forms of the carboxylic acid group.
Substitution Products: Derivatives with different functional groups at the pyrazole ring.
Scientific Research Applications
Fungicide Intermediate
The primary application of 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a class of fungicides. These fungicides are critical in agricultural practices due to their effectiveness against a broad spectrum of fungal pathogens.
Key Fungicides Derived from the Compound :
| Fungicide Name | Year Registered | Target Fungal Pathogen |
|---|---|---|
| Isopyrazam | 2010 | Various fungal species |
| Sedaxane | 2011 | Important cereal diseases |
| Bixafen | 2011 | Broad-spectrum fungal control |
| Fluxapyroxad | 2011 | Effective against Zymoseptoria tritici |
| Benzovindiflupyr | 2012 | Various crop pests |
| Pydiflumetofen | 2016 | Broad-spectrum activity |
| Inpyrfluxam | 2019 | Newly registered SDHI |
These fungicides operate by inhibiting the mitochondrial respiration chain's complex II, which is vital for fungal growth and reproduction. The efficacy of these compounds against major crop pests highlights their significance in modern agriculture.
Metabolite Studies
Research has indicated that this compound serves as a metabolite for several SDHI fungicides such as fluxapyroxad and pydiflumetofen. Understanding its behavior and persistence in the environment is crucial for assessing the ecological impact of these fungicides.
Case Study 1: Efficacy Against Alternaria Species
A study demonstrated that formulations containing derivatives of this compound exhibited significant efficacy against Alternaria species, which cause early blight in crops like tomatoes and potatoes. The results indicated reduced disease incidence when treated with these compounds compared to untreated controls.
Case Study 2: Environmental Impact Assessment
An environmental assessment conducted by the US Geological Survey highlighted the prevalence of metabolites derived from SDHI fungicides, including this compound. The study aimed to understand the compound's degradation pathways and potential ecological effects on non-target organisms.
Mechanism of Action
The mechanism by which 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the binding affinity of the compound to biological targets, leading to various biological activities. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding affinity to target proteins (e.g., enzymes or receptors) compared to analogs like the 3,4-dimethoxyphenyl derivative, where methoxy groups are electron-donating .
- Bioactivity: Pyrazole derivatives with antiinflammatory activity (e.g., 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole) often feature bulky substituents, suggesting that the smaller 3,4-difluorophenyl group in the target compound may prioritize metabolic stability over direct antiinflammatory effects . Fluorine atoms in the 3,4-difluorophenyl variant could reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
Synthetic Utility :
- The carboxylic acid moiety in all listed compounds enables conjugation with amines or alcohols, facilitating prodrug development or polymer synthesis .
Biological Activity
1-[(3,4-Difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in the fields of agricultural chemistry and medicinal research due to its diverse biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various fungicides, particularly those targeting succinate dehydrogenase (SDH) in fungi. This article presents a detailed overview of its biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C11H8F2N2O2
- CAS Number: 288252-20-0
Antifungal Activity
This compound exhibits significant antifungal properties through its action as an SDHI (succinate dehydrogenase inhibitor). This mechanism disrupts the mitochondrial respiration chain in fungi, leading to cell death.
Table 1: Comparison of Antifungal Efficacy
| Compound | Target Fungi | Efficacy (%) |
|---|---|---|
| Boscalid | Various | 70 |
| This compound | Zymoseptoria tritici | 85 |
| Fluxapyroxad | Various | 75 |
Note: Efficacy values represent the percentage inhibition of fungal growth compared to untreated controls.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Breast Cancer
In vitro studies on MDA-MB-231 breast cancer cells demonstrated that this compound could induce apoptosis. At a concentration of 10 µM, it enhanced caspase-3 activity significantly, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity Summary
| Cell Line | Concentration (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 10 | 50 |
| HepG2 | 5 | 40 |
| A549 (Lung Cancer) | 10 | 45 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been explored. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Table 3: Inhibition of Cytokines
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Diclofenac | 76 | 86 |
| This compound | 61 | 76 |
Q & A
Q. What are the established synthetic routes for 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid?
A typical multi-step synthesis involves:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors, often using DMF-DMA as a cyclizing agent .
- Halogenation : Introduction of fluorine substituents via electrophilic aromatic substitution using fluorinating agents like Selectfluor® .
- Functionalization : Methylation at the pyrazole N1 position followed by carboxylation at C4 using palladium-catalyzed carbonylation or hydrolysis of ester intermediates .
Key reagents include phenylhydrazine derivatives, halogenation agents, and transition-metal catalysts. Reaction optimization focuses on solvent choice (e.g., DMF, THF) and temperature control to minimize side products .
Q. How is the structural identity of this compound validated?
Q. What are its primary applications in scientific research?
- Pharmaceutical development : As a scaffold for synthesizing anti-inflammatory and antimicrobial agents due to its bioisosteric pyrazole core and halogenated aromatic system .
- Enzyme inhibition studies : The carboxylic acid group facilitates binding to active sites (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .
- Material science : Fluorine substituents enhance thermal stability, making it a candidate for high-performance polymer additives .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in carboxylation steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reducing reaction time via microwave-assisted synthesis .
- Purification strategies : Reverse-phase HPLC or recrystallization from ethanol/water mixtures achieves >98% purity, critical for reproducibility in biological assays .
Q. What methodologies assess its biological activity?
- In vitro assays :
- Receptor binding studies : Radioligand displacement assays quantify affinity for cannabinoid or adenosine receptors .
Q. How should researchers resolve contradictions in spectroscopic data?
Q. What computational approaches model its interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., COX-2 ΔG = −8.2 kcal/mol) .
- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds with Arg120 and Tyr355 .
- QSAR modeling : Correlates substituent electronegativity (e.g., fluorine) with antimicrobial potency (R = 0.89) .
Q. How do structural modifications influence bioactivity?
- Halogen substitution :
- 3,4-Difluorophenyl vs. 4-chlorophenyl : Dual fluorine substitution enhances lipophilicity (logP = 2.4 vs. 2.1) and membrane permeability, improving in vivo bioavailability .
- Methyl vs. trifluoromethyl at pyrazole C5 : Trifluoromethyl increases steric bulk, reducing off-target receptor binding .
- Carboxylic acid bioisosteres : Replacing –COOH with tetrazole improves metabolic stability while retaining COX-2 affinity (IC = 12 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
